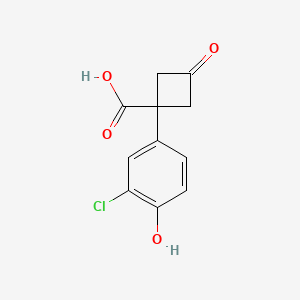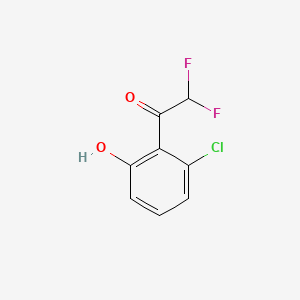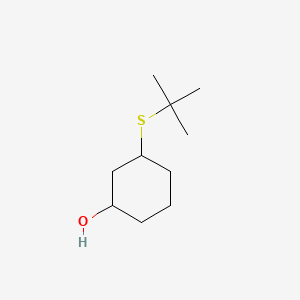
4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom This particular compound features a formyl group at the 4-position, a methyl group at the 3-position, and an ethyl ester group at the 2-position of the pyrrole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available or easily synthesized starting materials such as 3-methyl-1H-pyrrole-2-carboxylic acid.
Formylation Reaction: The formylation of the pyrrole ring can be achieved using reagents like formic acid or formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3).
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The formyl group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: HNO3, Br2, in the presence of a catalyst like iron (III) chloride (FeCl3).
Major Products Formed:
Oxidation: 4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Methyl-3-methylene-1H-pyrrole-2-carboxylic acid ethyl ester.
Substitution: Nitro- or bromo-substituted derivatives of the pyrrole ring.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing various heterocyclic compounds. Biology: Pyrrole derivatives, including this compound, have shown biological activity, such as antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent. Medicine: The compound's derivatives may be investigated for their pharmacological properties, including their ability to interact with biological targets and pathways. Industry: In materials science, pyrrole derivatives are used in the development of conductive polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: Similar structure but with an additional methyl group at the 5-position.
1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester: Similar structure but with different positions of the formyl and methyl groups.
Uniqueness: The uniqueness of 4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester lies in its specific substitution pattern, which influences its reactivity and potential applications. Its formyl group at the 4-position is particularly reactive, making it a versatile intermediate in organic synthesis.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)7(5-11)4-10-8/h4-5,10H,3H2,1-2H3 |
Clave InChI |
YTNLQSLKNRSIQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CN1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


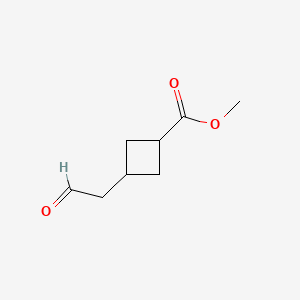
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)
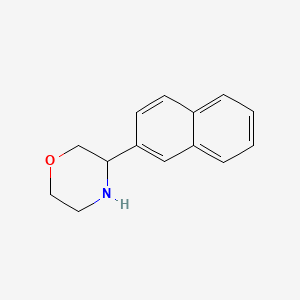
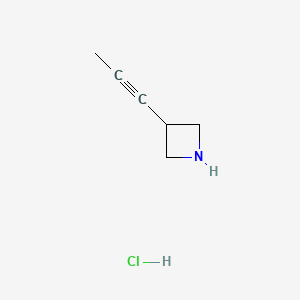

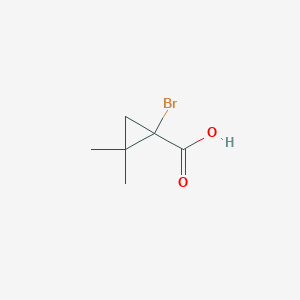
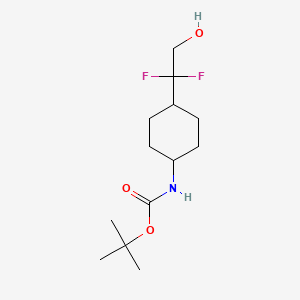
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
